(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate 5-Azacytidine is an inhibitor of DNA methyltransferase, potentially serving to reverse epigenetic changes. It reduces hypermethylation associated with certain diseases, including myelodysplastic syndromes and cancer. 2’,3’,5’-triacetyl-5-Azacytidine is a prodrug form of 5-azacytidine that may be rapidly absorbed orally without formation of major metabolites in the gastrointestinal tract.

Brand Name: Vulcanchem
CAS No.: 10302-78-0
VCID: VC20992522
InChI: InChI=1S/C14H18N4O8/c1-6(19)23-4-9-10(24-7(2)20)11(25-8(3)21)12(26-9)18-5-16-13(15)17-14(18)22/h5,9-12H,4H2,1-3H3,(H2,15,17,22)
SMILES: CC(=O)OCC1C(C(C(O1)N2C=NC(=NC2=O)N)OC(=O)C)OC(=O)C
Molecular Formula: C14H18N4O8
Molecular Weight: 370.31 g/mol

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate

CAS No.: 10302-78-0

Cat. No.: VC20992522

Molecular Formula: C14H18N4O8

Molecular Weight: 370.31 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate - 10302-78-0

Specification

Description 5-Azacytidine is an inhibitor of DNA methyltransferase, potentially serving to reverse epigenetic changes. It reduces hypermethylation associated with certain diseases, including myelodysplastic syndromes and cancer. 2’,3’,5’-triacetyl-5-Azacytidine is a prodrug form of 5-azacytidine that may be rapidly absorbed orally without formation of major metabolites in the gastrointestinal tract.

CAS No. 10302-78-0
Molecular Formula C14H18N4O8
Molecular Weight 370.31 g/mol
IUPAC Name [3,4-diacetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C14H18N4O8/c1-6(19)23-4-9-10(24-7(2)20)11(25-8(3)21)12(26-9)18-5-16-13(15)17-14(18)22/h5,9-12H,4H2,1-3H3,(H2,15,17,22)
Standard InChI Key OTQJVHISAFFLMA-UHFFFAOYSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=NC2=O)N)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(O1)N2C=NC(=NC2=O)N)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(O1)N2C=NC(=NC2=O)N)OC(=O)C)OC(=O)C
Appearance Assay:≥95%A crystalline solid

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